molecular formula C23H15N5OS2 B3899093 10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine

10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine

Cat. No. B3899093
M. Wt: 441.5 g/mol
InChI Key: ULLJAIDJPMAGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine” is a complex organic molecule. It contains a phenothiazine moiety, which is a tricyclic compound that has applications in various fields, particularly in medicine as it forms the core of various drugs . The compound also contains a 1,2,4-triazino[5,6-b]indole moiety, which is a type of heterocyclic compound . The compound is solid at room temperature .


Physical And Chemical Properties Analysis

The compound “this compound” is solid at room temperature . Other physical and chemical properties are not explicitly mentioned in the available resources.

properties

IUPAC Name

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5OS2/c29-20(28-16-9-3-5-11-18(16)31-19-12-6-4-10-17(19)28)13-30-23-25-22-21(26-27-23)14-7-1-2-8-15(14)24-22/h1-12H,13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLJAIDJPMAGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 3
Reactant of Route 3
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 4
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 5
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine
Reactant of Route 6
Reactant of Route 6
10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine

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